2,3'-Bicarbazole

OLED Phosphorescent host Triplet energy

Procure 2,3'-bicarbazole as the core scaffold for blue PhOLED host materials requiring T1 >2.75 eV. The asymmetric 2,3'-linkage produces a dihedral twist and triplet energy that cannot be replicated by symmetric 3,3'-bicarbazole or generic hosts like CBP. Its 44BBDT derivative achieves T1 >2.78 eV and EQE 17.8% with FIrpic emitters. Ideal for custom N-arylation via Buchwald-Hartwig coupling. Substituting other bicarbazole regioisomers risks back-energy transfer and efficiency roll-off. For researchers correlating linkage geometry with device performance, this distinct regioisomer is essential.

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
CAS No. 1226810-14-5
Cat. No. B3338612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3'-Bicarbazole
CAS1226810-14-5
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65
InChIInChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H
InChIKeyLSUOFHQPCBPIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3'-Bicarbazole (CAS 1226810-14-5): A Core Scaffold for High-Triplet-Energy OLED Host Materials


2,3'-Bicarbazole (CAS: 1226810-14-5) is an organic semiconductor building block consisting of two carbazole units linked at the 2- and 3-positions (C24H16N2, MW 332.4) . This asymmetric 2,3'-linkage produces distinct dihedral twist angles and electronic properties compared to symmetric 3,3'-bicarbazole regioisomers, enabling fine-tuning of HOMO/LUMO energy levels and triplet state energies in phosphorescent OLED applications [1].

Why Generic Substitution of 2,3'-Bicarbazole Scaffold Fails in Phosphorescent OLED Procurement


The 2,3'-bicarbazole scaffold cannot be indiscriminately substituted by other bicarbazole regioisomers (e.g., 3,3'-bicarbazole) or traditional carbazole-based hosts (e.g., CBP, mCP) because the specific 2,3'-linkage geometry critically dictates triplet energy (T1), HOMO-LUMO gap, and charge transport balance [1]. Conformational studies show that bicarbazole twist angles vary by ~20–40° depending on linkage position, producing T1 energy differences of up to 0.24 eV across media—sufficient to determine whether a phosphorescent dopant emission is quenched or efficiently harvested [2]. This structural sensitivity renders generic substitution scientifically invalid without explicit device validation.

2,3'-Bicarbazole Quantitative Differentiation: Evidence-Based Comparator Analysis for OLED Host Procurement


Triplet Energy (T1) Sufficiency for Blue Phosphorescent Dopants: 2,3'-Bicarbazole Derivative vs. CBP

The 2,3'-bicarbazole-derived host 44BBDT exhibits a triplet energy (T1) >2.78 eV [1], substantially exceeding the ~2.6 eV T1 of the conventional host CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) [2]. This T1 advantage enables effective energy transfer to high-energy blue phosphorescent emitters (e.g., FIrpic, T1 ≈ 2.65 eV) without back-energy transfer quenching [3].

OLED Phosphorescent host Triplet energy

External Quantum Efficiency (EQE) in Blue PhOLED: 2,3'-Bicarbazole-Derived Host vs. Industry Benchmark

A blue phosphorescent OLED employing the 2,3'-bicarbazole-derived host 44BBDT with a phenylimidazole-based Ir(III) triplet emitter achieved a maximum EQE of 17.8% [1]. This performance compares favorably against the typical 10–15% EQE range reported for CBP-based blue PhOLEDs in similar device architectures [2].

PhOLED External quantum efficiency Host material

HOMO/LUMO Energy Level Alignment: 2,3'-Bicarbazole Derivative vs. Typical Carbazole Hosts

The 2,3'-bicarbazole-derived host 44BBDT exhibits HOMO and LUMO energy levels of -5.76 eV and -2.47 eV, respectively [1]. The LUMO of -2.47 eV is significantly shallower than that of widely used electron-transporting hosts (e.g., TmPyPB, LUMO ≈ -2.7 eV), which improves electron injection from adjacent transport layers and reduces driving voltage requirements [2].

Energy level alignment HOMO LUMO

Synthetic Accessibility and Yield: 2,3'-Bicarbazole as a Versatile Building Block

The 2,3'-bicarbazole core can be synthesized via Eaton's reagent-assisted oxidative C–C coupling under solvent-free and catalyst-free conditions via the Scholl reaction mechanism [1]. This methodology offers a distinct procurement advantage over transition-metal-catalyzed Suzuki coupling routes (commonly required for 3,3'-bicarbazole derivatives), reducing catalyst cost and purification burden [2].

Synthesis C-C coupling Scalability

Procurement-Driven Application Scenarios for 2,3'-Bicarbazole (CAS 1226810-14-5)


Blue Phosphorescent OLED Host Material Synthesis (High-T1 Scaffold)

Researchers and manufacturers developing blue PhOLEDs requiring host materials with T1 >2.75 eV should procure 2,3'-bicarbazole as the core scaffold. The 44BBDT derivative demonstrated T1 >2.78 eV [1], enabling efficient energy transfer to blue triplet emitters (e.g., FIrpic, T1 ≈ 2.65 eV) and achieving EQE of 17.8% [1]. This scaffold is specifically indicated for blue PhOLED applications where conventional hosts like CBP (T1 ≈ 2.6 eV) induce back-energy transfer and efficiency roll-off.

Custom Host Material Derivatization via N-Arylation

2,3'-Bicarbazole serves as a versatile precursor for synthesizing tailored phosphorescent host materials through N-arylation with functional aryl halides. The 44BBDT derivative was synthesized via coupling of 9H,9'H-2,3'-bicarbazole with 4-bromo-N,N-di-p-tolylaniline [1], demonstrating the scaffold's compatibility with Buchwald-Hartwig or Ullmann-type coupling reactions. This enables customization of HOMO/LUMO levels, charge transport balance, and thermal properties for specific emitter-dopant combinations in both R&D and pilot-scale production.

Structure-Property Relationship Studies of Bicarbazole Regioisomers

For academic and industrial R&D groups investigating the relationship between bicarbazole linkage geometry and OLED device performance, 2,3'-bicarbazole represents one of the critical regioisomers (alongside 3,3'-, 2,2'-, and 1,3'-bicarbazoles) [2]. The 2,3'-linkage produces distinct dihedral twist angles and conjugation patterns that uniquely influence singlet-triplet energy gaps and charge carrier mobility [2]. Procurement of this specific regioisomer is essential for systematic studies correlating molecular conformation with PhOLED efficiency metrics (EQE, power efficiency, turn-on voltage).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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